molecular formula C11H22N2O B1609037 [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol CAS No. 66283-23-6

[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B1609037
CAS No.: 66283-23-6
M. Wt: 198.31 g/mol
InChI Key: VAUQXPBOGCJNHH-QWRGUYRKSA-N
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Description

“[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol” is a chemical compound with the formula C₆H₁₃NO . It is also known as 1-Methylpyrrolidine-2-methanol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1N(C)CCC1 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 114.19 . The InChI code for this compound is 1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 .

Safety and Hazards

This compound is classified as an irritant . It is recommended to handle this compound with appropriate safety precautions to avoid exposure.

Properties

CAS No.

66283-23-6

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H22N2O/c1-12-6-2-4-10(12)8-13-7-3-5-11(13)9-14/h10-11,14H,2-9H2,1H3/t10-,11-/m0/s1

InChI Key

VAUQXPBOGCJNHH-QWRGUYRKSA-N

Isomeric SMILES

CN1CCC[C@H]1CN2CCC[C@H]2CO

SMILES

CN1CCCC1CN2CCCC2CO

Canonical SMILES

CN1CCCC1CN2CCCC2CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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